

# An In-depth Technical Guide on (5-Bromopyridin-2-yl)(morpholino)methanone

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## Compound of Interest

Compound Name:	(5-Bromopyridin-2-yl) (morpholino)methanone
Cat. No.:	B1294229

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## Abstract

**(5-Bromopyridin-2-yl)(morpholino)methanone** is a heterocyclic compound featuring a brominated pyridine ring linked to a morpholine moiety via a ketone bridge. While specific experimental data on its chemical and biological properties are not extensively documented in publicly available literature, this guide provides a comprehensive overview based on the analysis of its structural components and data from closely related analogues. This document outlines its fundamental chemical properties, a plausible synthetic route with detailed experimental protocols, and discusses its potential reactivity and putative biological significance. The information herein is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and similar molecules in medicinal chemistry and drug discovery.

## Chemical Properties

**(5-Bromopyridin-2-yl)(morpholino)methanone**, with the CAS Number 957063-06-8, is a compound whose core structure suggests its potential as a versatile building block in organic synthesis.<sup>[1]</sup> The presence of a bromine atom on the pyridine ring offers a reactive site for various cross-coupling reactions, while the morpholino-methanone functional group can influence its solubility, metabolic stability, and receptor binding properties.

## Physicochemical Data

A summary of the available and predicted physicochemical properties for **(5-Bromopyridin-2-yl)(morpholino)methanone** is presented in Table 1. It is important to note that specific experimental values for properties such as melting point, boiling point, and solubility are not readily available in the cited search results. The provided LogP value is a calculated prediction.

Table 1: Physicochemical Properties of **(5-Bromopyridin-2-yl)(morpholino)methanone**

Property	Value	Source
CAS Number	957063-06-8	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>10</sub> H <sub>11</sub> BrN <sub>2</sub> O <sub>2</sub>	<a href="#">[2]</a>
Molecular Weight	271.11 g/mol	<a href="#">[2]</a>
IUPAC Name	(5-bromopyridin-2-yl) (morpholin-4-yl)methanone	<a href="#">[3]</a>
Canonical SMILES	C1COCCN1C(=O)C2=NC=C(C=C2)Br	<a href="#">[3]</a>
InChI Key	WTHVKZJDIPQZNG- UHFFFAOYSA-N	<a href="#">[3]</a>
Purity	Typically ≥98% (as supplied by vendors)	<a href="#">[3]</a>
Predicted LogP	0.99	<a href="#">[3]</a>
Hydrogen Bond Acceptors	3	<a href="#">[3]</a>
Hydrogen Bond Donors	0	<a href="#">[3]</a>
Rotatable Bonds	1	

## Spectroscopic Data

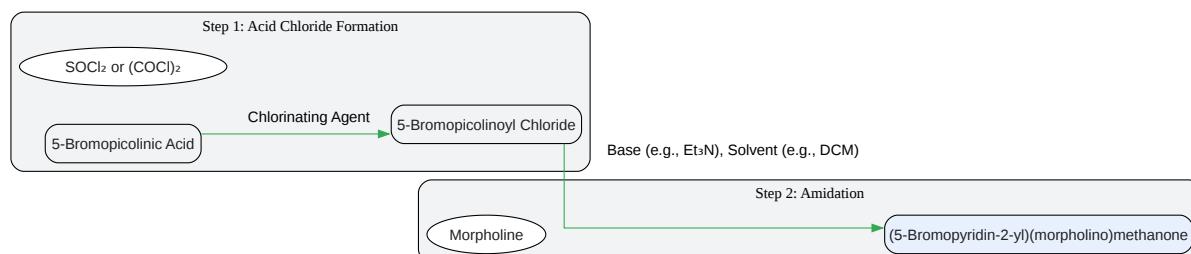
Detailed experimental spectroscopic data (<sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, Mass Spectrometry) for **(5-Bromopyridin-2-yl)(morpholino)methanone** are not available in the provided search results. Characterization of this compound would require experimental acquisition of these spectra.

## Synthesis and Reactivity

While a specific, published experimental protocol for the synthesis of **(5-Bromopyridin-2-yl)(morpholino)methanone** was not found, a highly plausible synthetic route can be devised based on standard organic chemistry principles and analogous reactions. The most direct approach involves the amidation of a 5-bromopicolinoyl chloride with morpholine.

## Proposed Synthetic Pathway

The proposed two-step synthesis starts from the commercially available 5-bromopicolinic acid.



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Caption: Proposed two-step synthesis of **(5-Bromopyridin-2-yl)(morpholino)methanone**.

## Detailed Experimental Protocols

### Step 1: Synthesis of 5-Bromopicolinoyl Chloride

This protocol is adapted from the general synthesis of acyl chlorides from carboxylic acids.

- Materials:

- 5-Bromopicolinic acid
- Thionyl chloride ( $\text{SOCl}_2$ ) or Oxalyl chloride ( $(\text{COCl})_2$ )
- Anhydrous dichloromethane (DCM) or Toluene
- N,N-Dimethylformamide (DMF) (catalytic amount)
- Round-bottom flask with a reflux condenser and a gas trap
- Magnetic stirrer and heating mantle
- Rotary evaporator

• Procedure:

- To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromopicolinic acid (1.0 eq).
- Add anhydrous DCM or toluene to suspend the acid.
- Add a catalytic amount of DMF (1-2 drops).
- Slowly add thionyl chloride (1.5-2.0 eq) or oxalyl chloride (1.5-2.0 eq) to the suspension at 0 °C.
- Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).
- Cool the reaction mixture to room temperature.
- Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 5-bromopicolinoyl chloride is often used in the next step without further purification.

### Step 2: Synthesis of **(5-Bromopyridin-2-yl)(morpholino)methanone**

This protocol is based on standard amidation reactions of acyl chlorides.

- Materials:

- Crude 5-bromopicolinoyl chloride from Step 1
- Morpholine
- Triethylamine ( $\text{Et}_3\text{N}$ ) or another non-nucleophilic base
- Anhydrous dichloromethane (DCM)
- Separatory funnel
- Standard laboratory glassware for work-up and purification

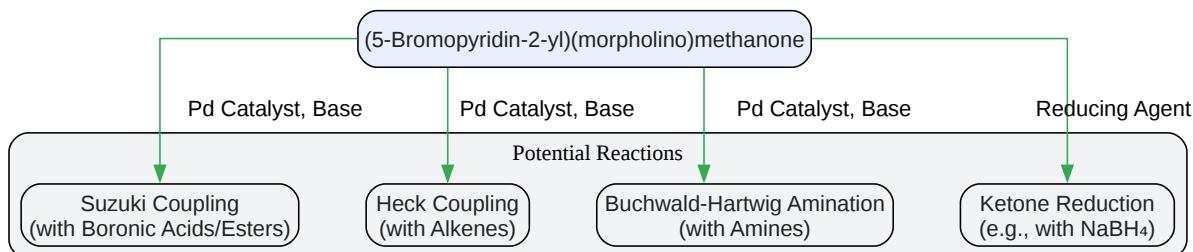
- Procedure:

- Dissolve the crude 5-bromopicolinoyl chloride in anhydrous DCM in a round-bottom flask under an inert atmosphere and cool to 0 °C.
- In a separate flask, dissolve morpholine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
- Add the morpholine solution dropwise to the stirred solution of 5-bromopicolinoyl chloride at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC.
- Upon completion, quench the reaction with water.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
- Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure.

- The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure **(5-Bromopyridin-2-yl)(morpholino)methanone**.

## Expected Reactivity

The chemical structure of **(5-Bromopyridin-2-yl)(morpholino)methanone** suggests several potential avenues for further chemical modification.



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Caption: Potential chemical transformations of **(5-Bromopyridin-2-yl)(morpholino)methanone**.

- Cross-Coupling Reactions: The bromine atom at the 5-position of the pyridine ring is susceptible to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the introduction of a wide range of substituents at this position, enabling the synthesis of diverse compound libraries. The reactivity of a similar compound, (5-Bromopyridin-2-yl)(phenyl)methanone, in such reactions has been noted.<sup>[4]</sup>
- Ketone Reduction: The ketone functional group can be reduced to a secondary alcohol using standard reducing agents like sodium borohydride. This would yield (5-Bromopyridin-2-yl)(morpholino)methanol, a compound with different steric and electronic properties.

## Biological Activity and Potential Applications

There is no specific information available in the searched literature regarding the biological activity, mechanism of action, or effects on signaling pathways of **(5-Bromopyridin-2-yl)(morpholino)methanone**. However, the structural motifs present in the molecule, namely the bromopyridine and morpholine moieties, are found in numerous biologically active compounds.

The morpholine ring is a common feature in many approved drugs and is often incorporated to improve pharmacokinetic properties such as solubility and metabolic stability. The bromopyridine scaffold is a versatile building block in medicinal chemistry, and its derivatives have been explored for a variety of therapeutic applications. For instance, related brominated pyridine compounds have been investigated for their potential in treating neurological and inflammatory diseases.<sup>[4]</sup>

Given the lack of direct biological data, any potential application of **(5-Bromopyridin-2-yl)(morpholino)methanone** in drug discovery would require extensive screening and in vitro/in vivo studies.

## Conclusion

**(5-Bromopyridin-2-yl)(morpholino)methanone** is a readily synthesizable compound with potential as a versatile intermediate in medicinal chemistry and materials science. This guide has provided a detailed, albeit putative, synthetic protocol and an overview of its likely chemical reactivity. While there is a clear absence of experimental data on its physicochemical properties and biological activity, the structural features of the molecule suggest that it could be a valuable starting point for the development of novel compounds with interesting pharmacological profiles. Further experimental investigation is necessary to fully characterize this compound and explore its potential applications.

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